molecular formula C10H11BrF2N2 B1447045 3-Bromo-5-((3,3-difluoropyrrolidin-1-yl)methyl)pyridine CAS No. 1428065-38-6

3-Bromo-5-((3,3-difluoropyrrolidin-1-yl)methyl)pyridine

Cat. No. B1447045
M. Wt: 277.11 g/mol
InChI Key: JQDWDQIPRYTKAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound can be prepared from iodobromopyridine by iodide displacement with in situ generated (trifluoromethyl)copper .

Scientific Research Applications

Synthesis and Chemical Properties

A significant application of this compound is found in the synthesis of novel pyridine-based derivatives through palladium-catalyzed Suzuki cross-coupling reactions. This process highlights its utility in creating complex molecules with potential applications in various fields, including materials science and drug discovery. For instance, Ahmad et al. (2017) successfully synthesized a series of novel pyridine derivatives, demonstrating the compound's versatility as a precursor in organic synthesis. These derivatives were studied for their potential as chiral dopants for liquid crystals, showcasing the compound's role in materials science (Ahmad et al., 2017).

Moreover, the compound's reactivity was exploited in the creation of new polyheterocyclic ring systems derived from 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, as reported by Abdel‐Latif et al. (2019). This study illustrates the compound's potential in generating complex heterocyclic structures with promising antibacterial properties (Abdel‐Latif et al., 2019).

Photophysical and Electrochemical Properties

Research also delves into the photophysical and electrochemical properties of related bromo-substituted pyridine compounds, which are pivotal for understanding the fundamental behaviors of such molecules in potential electronic and photonic applications. For example, the study of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents by Öncül et al. (2021) reveals how modifications in the pyridine structure can significantly influence photophysical properties, highlighting the relevance of such compounds in photocatalytic applications (Öncül et al., 2021).

Applications in Material Science

The synthesis of hyperbranched poly[bis(alkylene)pyridinium]s from derivatives of the compound showcases its potential in creating new polyelectrolytes with applications in material science. Monmoton et al. (2008) elucidated the reaction kinetics and structural properties of these polyelectrolytes, demonstrating the compound's utility in developing materials with unique electronic properties (Monmoton et al., 2008).

properties

IUPAC Name

3-bromo-5-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF2N2/c11-9-3-8(4-14-5-9)6-15-2-1-10(12,13)7-15/h3-5H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDWDQIPRYTKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)CC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-((3,3-difluoropyrrolidin-1-yl)methyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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